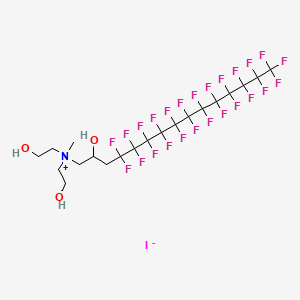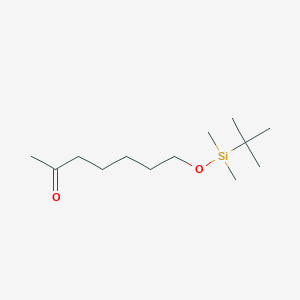
rel-(1R,4S)-4-(4-Bromophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
rel-(1R,4S)-4-(4-Bromophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine: is a chiral compound with significant interest in organic chemistry and medicinal chemistry. The compound features a bromophenyl group and a tetrahydronaphthalene core, making it a versatile intermediate in various synthetic pathways.
準備方法
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available starting materials such as 4-bromobenzaldehyde and N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine.
Key Steps:
Reaction Conditions: Typical conditions include solvents like methanol or ethanol, temperatures ranging from room temperature to reflux, and reaction times varying from a few hours to overnight.
Industrial Production Methods:
Batch Process: In an industrial setting, the compound can be synthesized using a batch process with optimized reaction conditions to ensure high yield and purity.
Continuous Flow Process: For large-scale production, a continuous flow process may be employed, allowing for better control over reaction parameters and scalability.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amines or alcohols.
Substitution: The bromophenyl group allows for various substitution reactions, including nucleophilic aromatic substitution using nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous or organic solvents, temperatures ranging from 0°C to reflux.
Reduction: Lithium aluminum hydride in dry ether, room temperature to reflux.
Substitution: Nucleophiles like amines or thiols in polar aprotic solvents, room temperature to elevated temperatures.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Substituted aromatic compounds.
科学的研究の応用
Chemistry:
Intermediate in Synthesis: The compound serves as an intermediate in the synthesis of various complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Biological Probes: It can be used as a biological probe to study receptor-ligand interactions due to its structural similarity to certain bioactive molecules.
Medicine:
Drug Development: The compound’s structural features make it a potential candidate for drug development, particularly in the design of central nervous system (CNS) active agents.
Industry:
Material Science: It finds applications in material science for the development of novel polymers and advanced materials.
作用機序
Molecular Targets and Pathways:
Receptor Binding: The compound may interact with specific receptors in the CNS, modulating neurotransmitter activity.
Enzyme Inhibition: It can act as an inhibitor of certain enzymes, affecting metabolic pathways and cellular functions.
類似化合物との比較
4-(4-Bromophenyl)-1,2,3,4-tetrahydronaphthalen-1-amine: Lacks the N-methyl group, leading to different pharmacological properties.
N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine: Lacks the bromophenyl group, affecting its reactivity and applications.
Uniqueness:
Structural Features: The presence of both the bromophenyl group and the N-methyl group in rel-(1R,4S)-4-(4-Bromophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine imparts unique chemical and biological properties, making it a valuable compound in various fields of research and industry.
特性
分子式 |
C17H18BrN |
|---|---|
分子量 |
316.2 g/mol |
IUPAC名 |
(1R,4S)-4-(4-bromophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine |
InChI |
InChI=1S/C17H18BrN/c1-19-17-11-10-14(12-6-8-13(18)9-7-12)15-4-2-3-5-16(15)17/h2-9,14,17,19H,10-11H2,1H3/t14-,17+/m0/s1 |
InChIキー |
RHZPRTGVQUYQFA-WMLDXEAASA-N |
異性体SMILES |
CN[C@@H]1CC[C@H](C2=CC=CC=C12)C3=CC=C(C=C3)Br |
正規SMILES |
CNC1CCC(C2=CC=CC=C12)C3=CC=C(C=C3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



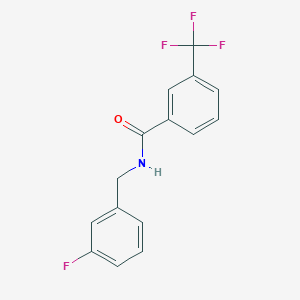
![1-[4-Chloro-2-(methylsulfonyl)phenyl]-4-([6-(trifluoromethyl)pyridin-3-YL]methyl)piperazine](/img/structure/B12839072.png)


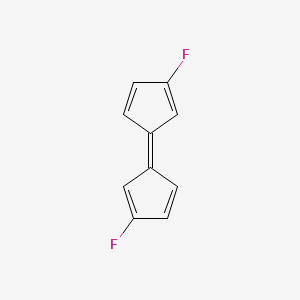
![5,5,6-Trimethyl-2,6-diazaspiro[3.4]octan-7-one](/img/structure/B12839087.png)
![3-Chloropyrido[3,4-b]pyrazin-5(6H)-one](/img/structure/B12839092.png)
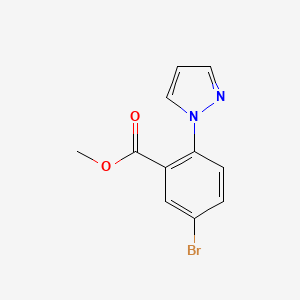
![8-Allyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B12839111.png)

![D-myo-Inositol 1-[(2R)-2,3-bis[(1-oxohexadecyl)oxy]propyl hydrogen phosphate]](/img/structure/B12839122.png)
